molecular formula C18H18O5 B2427163 6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one CAS No. 299441-36-4

6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one

Cat. No. B2427163
CAS RN: 299441-36-4
M. Wt: 314.337
InChI Key: YSLHFTHLNLJRBX-UHFFFAOYSA-N
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Description

The compound “6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one” is a chemical compound with the molecular formula C18H21NO3 . It has an average mass of 299.364 Da and a monoisotopic mass of 299.152130 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-dihydro-3H-isochromen-3-one core, with methoxy groups at the 6 and 7 positions, and a 4-methoxyphenyl group at the 1 position .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 435.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 69.2±3.0 kJ/mol and a flash point of 182.6±18.2 °C . The compound has a molar refractivity of 86.3±0.3 cm3, and it has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

1. Analgesic Activity

Research has shown that certain compounds structurally similar to 6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one have analgesic properties. For instance, 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals were synthesized and found to exhibit analgesic potency similar to morphine in rats and mice. These findings suggest potential applications in pain management and the design of new analgesic drugs (Mckenzie et al., 1984).

2. Metabolism and Biochemical Analysis

Compounds related to 6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one have been used to study metabolism and biochemical processes. For example, hydroxyhalobiphenyls, after being transformed into their methyl ethers, were analyzed using gas chromatography-mass spectrometry. This method was valuable in determining the position of methoxy groups in monomethoxy compounds and most dimethoxy compounds based on their fragmentation patterns. Such studies are crucial for understanding the metabolic pathways and the structural-activity relationship of these compounds (Tulp, Olie, & Hutzinger, 1977).

3. Studies on Free Radical Intermediates

Investigations have been conducted on free radical intermediates produced during the peroxidase oxidation of certain phenol compounds. These studies, which include 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT), use electron spin resonance spectroscopy. Understanding the free radical intermediates is vital for grasping the antioxidant properties of these compounds and their potential toxicological implications (Valoti, Sipe, Sgaragli, & Mason, 1989).

4. Psychopharmacological Research

Structurally related compounds have been explored in psychopharmacological research. For example, 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines were prepared and evaluated for their activity. These studies provide insights into the conformational requirements for the interaction of these compounds with biological targets, such as neurotransmitter receptors, which is crucial for designing drugs with specific psychological effects (Nichols, Snyder, Oberlender, Johnson, & Huang, 1991).

properties

IUPAC Name

6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydroisochromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-20-13-6-4-11(5-7-13)18-14-10-16(22-3)15(21-2)8-12(14)9-17(19)23-18/h4-8,10,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLHFTHLNLJRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one

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